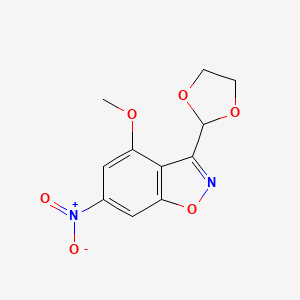![molecular formula C20H22ClN3 B5917099 (1Z,2Z)-2-CHLORO-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE](/img/structure/B5917099.png)
(1Z,2Z)-2-CHLORO-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,2Z)-2-Chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine: is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylphenyl group, a phenyl group, and a chloro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylphenylpiperazine, is synthesized by reacting piperazine with 4-methylphenyl chloride under basic conditions.
Addition of the Phenyl Group: The piperazine derivative is then reacted with benzaldehyde in the presence of a suitable catalyst to introduce the phenyl group.
Chlorination: The resulting compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Formation of the Imine: Finally, the compound undergoes a condensation reaction with an appropriate amine to form the imine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1Z,2Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1Z,2Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1Z,2Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(1Z,2Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, phenyl groups, and a chloro group makes it a versatile compound for various applications.
特性
IUPAC Name |
(Z,Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3/c1-17-7-9-20(10-8-17)23-11-13-24(14-12-23)22-16-19(21)15-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b19-15-,22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVIBRDTBLUSJN-DRCXVQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC(=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C(=C\C3=CC=CC=C3)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B5917016.png)



![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N-[(Z)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B5917048.png)
![5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5917052.png)
![6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917054.png)
![(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917055.png)
![6-METHYL-1-{(Z)-1-[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917061.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)


![(Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5917092.png)
